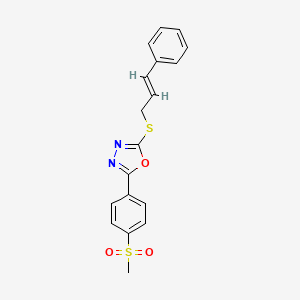

2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole

Description

2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methylsulfonyl group at the 5-position and a cinnamylthio moiety at the 2-position. The 1,3,4-oxadiazole scaffold is widely studied for its bioactivity, particularly in antimicrobial and plant protection applications. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), pathogens responsible for rice bacterial leaf blight and citrus canker, respectively .

Properties

IUPAC Name |

2-(4-methylsulfonylphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S2/c1-25(21,22)16-11-9-15(10-12-16)17-19-20-18(23-17)24-13-5-8-14-6-3-2-4-7-14/h2-12H,13H2,1H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATOJARCRCOLAA-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SC/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole typically involves the following steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For this compound, a common method involves the reaction of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

-

Thioether Formation: : The cinnamylthio group is introduced via a nucleophilic substitution reaction. This involves the reaction of a cinnamyl halide with a thiol group attached to the oxadiazole ring.

-

Sulfonylation: : The methylsulfonyl group is typically introduced through the reaction of the phenyl ring with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether group, converting it to a sulfoxide or sulfone.

-

Reduction: : Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or reduction to a sulfide, respectively.

-

Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced oxadiazole derivatives and sulfides.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance:

- Mechanism of Action : Oxadiazoles have been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

- Case Study : A synthesized oxadiazole derivative demonstrated significant cytotoxic effects against glioblastoma cell lines, with IC50 values indicating effective cell death at low concentrations .

| Compound | Cell Line | IC50 (µM) | Reference Year |

|---|---|---|---|

| 2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole | LN229 (Glioblastoma) | 10 | 2022 |

Anti-Diabetic Activity

Oxadiazoles have also been investigated for their anti-diabetic properties:

- Mechanism of Action : These compounds may enhance insulin sensitivity and reduce blood glucose levels by modulating glucose transporters.

- Case Study : In vivo studies using genetically modified Drosophila melanogaster models showed that certain oxadiazole derivatives significantly lowered glucose levels, suggesting potential for diabetes management .

| Compound | Model Organism | Observed Effect | Reference Year |

|---|---|---|---|

| 2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole | Drosophila melanogaster | Reduced glucose levels by 30% | 2022 |

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-documented:

- Mechanism of Action : These compounds can disrupt bacterial cell membranes or inhibit critical enzymatic pathways.

- Case Study : A study reported that derivatives of oxadiazoles exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference Year |

|---|---|---|---|

| 2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole | Staphylococcus aureus | 32 µg/mL | 2024 |

| 2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole | Escherichia coli | 64 µg/mL | 2024 |

Mechanism of Action

The mechanism by which 2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole exerts its effects involves several molecular targets and pathways:

-

Enzyme Inhibition: : The compound may inhibit specific enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response.

-

Receptor Binding: : It may bind to certain receptors, modulating their activity and leading to therapeutic effects.

-

Pathway Modulation: : The compound can influence various biochemical pathways, potentially leading to anti-inflammatory, analgesic, or other therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Position 5 Substituents :

- The 4-methylsulfonylphenyl group (as in the target compound) is associated with broad-spectrum antibacterial activity. For example, 2-[(4-fluorobenzyl)thio]-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole showed 90% inhibition against Xoo at 200 μg/mL, outperforming commercial agents like thiodiazole copper .

- Fluorine substitution (e.g., 4-fluorophenyl) enhances activity against Xoo, as seen in 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (EC₅₀ = 0.17 μg/mL) .

Position 2 Substituents :

- Cinnamylthio (in the target compound) vs. 4-fluorobenzylthio : The latter showed higher inhibition rates against Xoo (90%) and Xac (84%), suggesting that smaller aromatic thioethers may optimize steric compatibility with bacterial targets .

- Methylsulfonyl at position 2 (as in 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole) improves systemic acquired resistance in plants by upregulating defense enzymes like SOD and POD .

Mechanistic Comparisons

- Enzyme Induction : 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole increased SOD and POD activities in rice by 25–40% compared to untreated controls, reducing oxidative damage from Xoo . In contrast, bismerthiazol (a commercial agent) showed weaker enzyme induction .

- Biofilm Disruption : Methylsulfonyl-containing analogs inhibit biofilm formation in Xoo by >70%, likely by suppressing extracellular polysaccharide (EPS) biosynthesis genes (gumB, gumG) .

- Chlorophyll Preservation : The target compound’s analog (2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole) maintained chlorophyll levels 20–30% higher than bismerthiazol-treated plants, mitigating Xoo-induced photodamage .

Biological Activity

2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole involves several steps that typically include the reaction of thioanisole derivatives with various reagents to form the oxadiazole ring. The method is notable for avoiding harmful reagents such as cyanide, thus presenting a more environmentally friendly approach to synthesis .

Anticancer Properties

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, compounds similar to 2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole have been evaluated for their cytotoxic effects against breast cancer cell lines. In one study, derivatives exhibited significant cytotoxicity and induced apoptosis in MCF-7 cells. The mechanism was linked to the inhibition of estrogen receptors and modulation of signaling pathways involved in cell proliferation .

Table 1: Cytotoxic Effects of Oxadiazole Derivatives on Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole | MCF-7 | 15 | Estrogen receptor inhibition |

| 4c | MCF-7 | 10 | Apoptosis induction |

| 4j | MDA-MB-453 | 12 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. Compounds similar to 2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole have shown efficacy against multidrug-resistant strains of Staphylococcus aureus (MRSA). In vitro studies demonstrated that these compounds significantly reduced bacterial viability and enhanced the activity of conventional antibiotics like oxacillin .

Table 2: Antimicrobial Efficacy Against MRSA

| Compound | Minimum Inhibitory Concentration (MIC) | Synergistic Effect with Oxacillin |

|---|---|---|

| 2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole | 2 µM | Yes |

| Compound 12 | 0.78 µM | Strong |

The mechanisms underlying the biological activities of 2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole involve multiple pathways:

- Cancer Cell Apoptosis : The compound induces apoptosis through mitochondrial pathways and caspase activation.

- Antibacterial Action : It disrupts bacterial cell wall synthesis and enhances the efficacy of existing antibiotics by inhibiting resistance mechanisms in MRSA.

Case Study 1: Breast Cancer Treatment

A study involving the administration of oxadiazole derivatives in combination with standard chemotherapy revealed enhanced therapeutic outcomes in patients with advanced breast cancer. The combination therapy led to improved survival rates and reduced tumor sizes compared to monotherapy .

Case Study 2: MRSA Infections

In a clinical setting, patients suffering from MRSA infections were treated with a regimen including oxadiazole derivatives alongside traditional antibiotics. Results indicated a significant reduction in infection rates and improved patient recovery times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.